Ethyl 2-anilino-3-phenylprop-2-enoate
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Overview
Description
Ethyl 2-anilino-3-phenylprop-2-enoate is an organic compound with the molecular formula C17H17NO2 It is a derivative of cinnamic acid and is characterized by the presence of an aniline group attached to the alpha carbon of the cinnamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-anilino-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl cinnamate with aniline in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-anilino-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 2-anilino-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 2-anilino-3-phenylprop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-anilino-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl cinnamate: Lacks the aniline group and has different chemical properties and applications.
Aniline derivatives: Compounds like N-phenylcinnamamide share structural similarities but differ in their functional groups and reactivity.
Cinnamic acid derivatives: Compounds such as cinnamaldehyde and cinnamyl alcohol have different functional groups and exhibit distinct chemical behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
CAS No. |
188649-64-1 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
ethyl 2-anilino-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17(19)16(13-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-13,18H,2H2,1H3 |
InChI Key |
JOQAQMAGZTVQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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